molecular formula C23H17N3O2S2 B3550278 S-(6-methoxy-4-methylquinazolin-2-yl) 10H-phenothiazine-10-carbothioate

S-(6-methoxy-4-methylquinazolin-2-yl) 10H-phenothiazine-10-carbothioate

Cat. No.: B3550278
M. Wt: 431.5 g/mol
InChI Key: FVDSGPTZXKMMAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(6-Methoxy-4-methylquinazolin-2-yl) 10H-phenothiazine-10-carbothioate is a hybrid heterocyclic compound combining a phenothiazine core with a quinazolinyl-carbothioate moiety. The phenothiazine scaffold is known for its planar tricyclic structure, which facilitates π-π interactions and binding to biological targets such as enzymes or receptors. The quinazolinyl group introduces additional hydrogen-bonding and hydrophobic interactions due to its methoxy and methyl substituents.

Structural confirmation would rely on NMR, MS, and X-ray crystallography (e.g., SHELX software referenced in ).

Properties

IUPAC Name

S-(6-methoxy-4-methylquinazolin-2-yl) phenothiazine-10-carbothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2S2/c1-14-16-13-15(28-2)11-12-17(16)25-22(24-14)30-23(27)26-18-7-3-5-9-20(18)29-21-10-6-4-8-19(21)26/h3-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDSGPTZXKMMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)SC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(6-methoxy-4-methylquinazolin-2-yl) 10H-phenothiazine-10-carbothioate typically involves multiple steps. One common approach is to start with the preparation of the quinazoline and phenothiazine moieties separately, followed by their coupling through a carbothioate linkage. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

S-(6-methoxy-4-methylquinazolin-2-yl) 10H-phenothiazine-10-carbothioate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-phenothiazine derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated derivatives.

Scientific Research Applications

S-(6-methoxy-4-methylquinazolin-2-yl) 10H-phenothiazine-10-carbothioate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: It could be explored for its potential therapeutic effects in treating various diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of S-(6-methoxy-4-methylquinazolin-2-yl) 10H-phenothiazine-10-carbothioate involves its interaction with specific molecular targets and pathways. The quinazoline moiety may interact with enzymes or receptors, while the phenothiazine moiety may affect cellular processes such as signal transduction or gene expression. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, highlighting differences in substituents, physicochemical characteristics, and inferred biological activity:

Compound Name Substituents Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Biological Activity (Inferred)
S-(6-Methoxy-4-methylquinazolin-2-yl) 10H-phenothiazine-10-carbothioate (Target) Quinazolinyl: 6-OCH₃, 4-CH₃; Carbothioate linker ~456.5 (estimated) ~6.5 5 3 Potential HDAC inhibition, anticancer activity
S-(6-Chloro-4-phenylquinazolin-2-yl) phenothiazine-10-carbothioate Quinazolinyl: 6-Cl, 4-Ph; Carbothioate linker 498.0 7.7 5 3 High lipophilicity; possible CNS targeting
S-(4-Methylphenyl) phenothiazine-10-carbothioate Phenyl: 4-CH₃; Carbothioate linker 349.5 5.9 3 2 Lower potency due to reduced complexity
N-{(E)-Amino[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene}-10H-phenothiazine-10-carboxamide Quinazolinyl: 6-OCH₃, 4-CH₃; Carboxamide linker 456.5 ~5.2 6 4 Enhanced solubility; protease inhibition

Key Comparisons

The carbothioate linker in the target compound offers intermediate stability between esters (prone to hydrolysis) and carboxamides (high stability, ), making it suitable for sustained drug release .

Structural Flexibility and Binding

  • Rotatable bond counts (3 in the target vs. 2 in ) influence conformational flexibility. Higher flexibility may enhance binding to flexible enzyme active sites (e.g., histone deacetylases, inferred from ).

Biological Activity Phenothiazine derivatives in exhibit histone deacetylase (HDAC) inhibition, suggesting the target compound may share this mechanism. The quinazolinyl moiety could enhance selectivity for HDAC isoforms due to its planar aromaticity . The nitro-substituted phenothiazine in demonstrates altered electronic properties, which may reduce efficacy compared to the target compound’s methoxy group, which balances electron-donating and steric effects .

Synthetic Accessibility The synthesis of the target compound likely parallels methods in , where phenothiazine intermediates are functionalized via nucleophilic substitution or coupling reactions. The quinazolinyl-thiol precursor would require regioselective methylation and methoxylation, as seen in for analogous azetidine derivatives.

Research Findings and Implications

  • Computational Predictions : Density-functional theory (DFT) calculations, as described in , could model the electron density and correlation energy of the target compound to predict reactivity and binding modes.
  • Crystallographic Data: Structural analogs in and highlight the importance of heterocyclic conformation (e.g., phenothiazine’s “butterfly” shape) in molecular packing and target engagement.
  • Pharmacological Potential: The combination of phenothiazine’s CNS activity and quinazoline’s kinase inhibition suggests dual mechanisms for anticancer or neuropsychiatric applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-(6-methoxy-4-methylquinazolin-2-yl) 10H-phenothiazine-10-carbothioate
Reactant of Route 2
S-(6-methoxy-4-methylquinazolin-2-yl) 10H-phenothiazine-10-carbothioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.